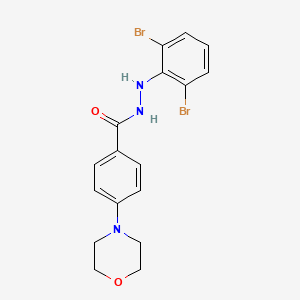
RdRP-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RdRP-IN-4 is a compound that targets the RNA-dependent RNA polymerase (RdRP) enzyme, which is crucial for the replication of RNA viruses. This enzyme catalyzes the synthesis of RNA from an RNA template, a process essential for the replication of many viruses, including coronaviruses and flaviviruses . By inhibiting RdRP, this compound can potentially halt the replication of these viruses, making it a promising candidate for antiviral drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RdRP-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
RdRP-IN-4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
RdRP-IN-4 has several scientific research applications, including:
Mecanismo De Acción
RdRP-IN-4 exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme. This enzyme is responsible for the replication of RNA from an RNA template, a critical step in the life cycle of RNA viruses. By binding to the active site of RdRP, this compound prevents the enzyme from catalyzing the synthesis of new RNA strands, thereby halting viral replication . The inhibition of RdRP is achieved through interactions with key amino acid residues in the enzyme’s active site, disrupting the catalytic process and preventing the addition of ribonucleotide units to the growing RNA chain .
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: An antiviral drug that also targets RdRP and has been used to treat COVID-19.
Sofosbuvir: Another RdRP inhibitor used to treat hepatitis C.
Favipiravir: An antiviral drug that inhibits RdRP and is used to treat influenza.
Uniqueness
RdRP-IN-4 is unique in its specific binding affinity and inhibitory potency against RdRP compared to other similar compounds. Its molecular structure allows for more effective interactions with the enzyme’s active site, resulting in higher efficacy in halting viral replication . Additionally, this compound may have a broader spectrum of activity against various RNA viruses, making it a versatile candidate for antiviral therapy .
Propiedades
Fórmula molecular |
C17H17Br2N3O2 |
|---|---|
Peso molecular |
455.1 g/mol |
Nombre IUPAC |
N'-(2,6-dibromophenyl)-4-morpholin-4-ylbenzohydrazide |
InChI |
InChI=1S/C17H17Br2N3O2/c18-14-2-1-3-15(19)16(14)20-21-17(23)12-4-6-13(7-5-12)22-8-10-24-11-9-22/h1-7,20H,8-11H2,(H,21,23) |
Clave InChI |
YQWKGPHJXLAMOI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C(=O)NNC3=C(C=CC=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)

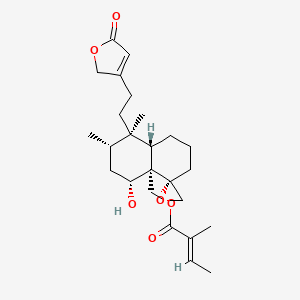
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)

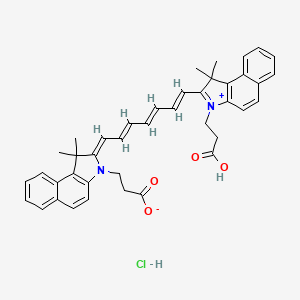
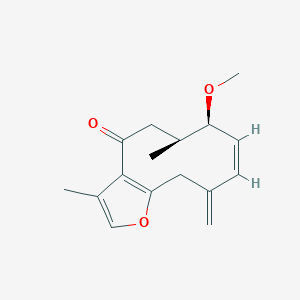
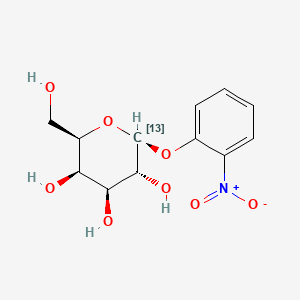
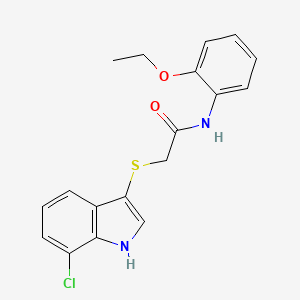
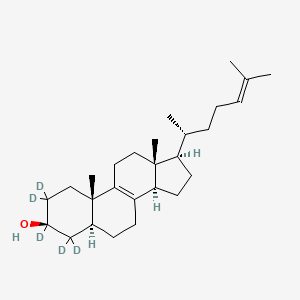
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

